1-(5-Fluoro-2-hydroxyphenyl)-2-methylpropan-1-one
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Overview
Description
1-(5-Fluoro-2-hydroxyphenyl)-2-methylpropan-1-one is a chemical compound with the molecular formula C10H11FO2. It is known for its unique structure, which includes a fluorine atom and a hydroxyl group attached to a phenyl ring. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its potential biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Fluoro-2-hydroxyphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the condensation of fluorinated 2-hydroxyacetophenones with benzaldehydes in an alkaline medium, followed by oxidative cyclization of the resulting 2’-hydroxychalcones using iodine in dimethyl sulfoxide (DMSO) . This method is efficient and yields high-purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-(5-Fluoro-2-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with molecular targets and pathways. For instance, it can inhibit the polymerization of tubulin, leading to mitotic blockage and apoptosis in cancer cells . The compound also affects mitochondrial-dependent apoptotic pathways by releasing cytochrome c and activating caspases .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxyacetophenone: Shares a similar structure but lacks the methylpropan-1-one group.
2-Acetyl-4-fluorophenol: Another related compound with similar functional groups.
Uniqueness
1-(5-Fluoro-2-hydroxyphenyl)-2-methylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(5-Fluoro-2-hydroxyphenyl)-2-methylpropan-1-one, also known as a derivative of 5-fluoro-2-hydroxyphenyl compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, as well as its ability to act as an enzyme inhibitor . This article will delve into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C11H12FO2, with a molecular weight of approximately 196.21 g/mol. The presence of the fluoro and hydroxy groups on the phenyl ring is significant for its biological activity, influencing both its solubility and interaction with biological targets.
Research indicates that this compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer effects.
- Receptor Interaction : It modulates the activity of various receptors within cells, potentially influencing signaling pathways related to cell growth and apoptosis.
- Gene Expression Alteration : The compound can affect gene expression levels, impacting cellular processes such as proliferation and survival.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 20 µg/mL |
Escherichia coli | 40 µg/mL |
Pseudomonas aeruginosa | 30 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies have shown that this compound can significantly inhibit cell proliferation in several cancer types.
Cell Line | IC50 (µM) | Effect |
---|---|---|
L1210 mouse leukemia | 0.5 | Potent inhibition of proliferation |
A549 lung carcinoma | 0.8 | Induction of apoptosis |
The IC50 values indicate strong activity, with lower values representing higher potency against cancer cells.
Case Studies
A recent study explored the effects of this compound on L1210 mouse leukemia cells. The researchers found that treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays. This suggests that the compound may induce programmed cell death through intrinsic pathways.
Another study focused on its antimicrobial efficacy against multidrug-resistant strains. The results highlighted that the compound not only inhibited bacterial growth but also showed synergy when combined with traditional antibiotics, enhancing their effectiveness.
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-(5-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11FO2/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,12H,1-2H3 |
InChI Key |
DBSGXVTXDPPVDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C=CC(=C1)F)O |
Origin of Product |
United States |
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